N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
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Overview
Description
N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a dioxopyrrolidinyl group, and an azetidine carboxamide moiety. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the butoxyphenyl intermediate: This step involves the reaction of 4-butoxyphenylamine with a suitable acylating agent to form the corresponding amide.
Synthesis of the dioxopyrrolidinyl intermediate: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidin-1-yl moiety.
Coupling of intermediates: The final step involves the coupling of the butoxyphenyl and dioxopyrrolidinyl intermediates with an azetidine carboxylic acid derivative under appropriate reaction conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the azetidine moiety are replaced with other groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe to investigate biological pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide: This compound has a methoxy group instead of a butoxy group, which may affect its chemical and biological properties.
N-(4-ethoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide: This compound has an ethoxy group, which may result in different reactivity and interactions compared to the butoxy derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-3-10-25-15-6-4-13(5-7-15)19-18(24)20-11-14(12-20)21-16(22)8-9-17(21)23/h4-7,14H,2-3,8-12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINXBQGCIAYLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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